molecular formula C6H10F2O B12943412 (2-(Difluoromethyl)cyclobutyl)methanol

(2-(Difluoromethyl)cyclobutyl)methanol

Cat. No.: B12943412
M. Wt: 136.14 g/mol
InChI Key: IUGRBMFGGHWIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Difluoromethyl)cyclobutyl)methanol is an organic compound with the molecular formula C6H10F2O It is a cyclobutane derivative where a difluoromethyl group is attached to the second carbon of the cyclobutane ring, and a methanol group is attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Difluoromethyl)cyclobutyl)methanol typically involves the difluoromethylation of cyclobutyl derivatives. One common method is the photochemical difluoromethylation of bicyclobutanes, which leverages green solvent-controlled reactions and renewable visible light as the reaction power . This method is advantageous due to its high atom economy and environmentally friendly conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply. The use of continuous flow reactors and advanced purification techniques could be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethyl)cyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclobutyl derivatives with different functional groups.

    Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclobutanone derivatives, while substitution reactions can introduce various functional groups into the cyclobutane ring.

Scientific Research Applications

(2-(Difluoromethyl)cyclobutyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism by which (2-(Difluoromethyl)cyclobutyl)methanol exerts its effects involves the interaction of the difluoromethyl group with molecular targets. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design. The molecular pathways involved include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Difluoromethyl)cyclobutyl)methanol is unique due to the position of the difluoromethyl group on the cyclobutane ring, which can influence its reactivity and interactions with other molecules. The difluoromethyl group provides a balance between stability and reactivity, making it a versatile compound in various applications.

Properties

IUPAC Name

[2-(difluoromethyl)cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c7-6(8)5-2-1-4(5)3-9/h4-6,9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGRBMFGGHWIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CO)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.